Cas no 126571-48-0 (1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-one)

1-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one is a heterocyclic compound featuring a fused pyrazolo-pyridine core with a ketone functional group at the 1-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. Its rigid bicyclic framework enhances stability, while the reactive ketone moiety allows for further functionalization via condensation, reduction, or nucleophilic addition. The compound’s balanced lipophilicity and electron-rich system make it suitable for designing biologically active molecules, including kinase inhibitors or CNS-targeting agents. High purity and well-defined reactivity ensure reproducibility in research and industrial-scale synthesis.
1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-one structure
126571-48-0 structure
Product Name:1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-one
CAS No:126571-48-0
MF:C9H12N2O
MW:164.204381942749
MDL:MFCD13179219
CID:103397
PubChem ID:14435009
Update Time:2025-05-30

1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-Ethanone
    • Ethanone, 1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)- (9CI)
    • Ethanone,1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-
    • Z1255459107
    • 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one
    • 1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone
    • 126571-48-0
    • BFA57148
    • SCHEMBL7963679
    • EN300-261216
    • 1-(4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyridin-3-yl)-ethanone
    • AKOS023622852
    • PMTKHIBVGPJZPL-UHFFFAOYSA-N
    • 3-acetyl-4,5,6,7-tetrahydropyrazolo[2,3-a]pyridine
    • 1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-one
    • MDL: MFCD13179219
    • Inchi: 1S/C9H12N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h6H,2-5H2,1H3
    • InChI Key: PMTKHIBVGPJZPL-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=NN2CCCCC2=1

Computed Properties

  • Exact Mass: 164.09506
  • Monoisotopic Mass: 164.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • PSA: 34.89

1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-one Pricemore >>

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Additional information on 1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-one

Comprehensive Overview of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one (CAS No. 126571-48-0): Properties, Applications, and Market Insights

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one (CAS No. 126571-48-0) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique pyrazolo[1,5-a]pyridine core, serves as a versatile building block for the synthesis of various pharmacologically active molecules and advanced materials. Its molecular structure, which combines a pyrazole and pyridine ring, offers exceptional reactivity and functionalization potential, making it a valuable intermediate in organic synthesis.

The growing interest in 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one is driven by its applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Researchers are increasingly exploring its potential in targeting diseases such as cancer and autoimmune disorders, aligning with the current focus on precision medicine and small-molecule therapeutics. Additionally, its role in the synthesis of fluorescent dyes and organic semiconductors has positioned it as a key player in the advancement of optoelectronic devices, a hot topic in the era of sustainable energy solutions.

From a chemical perspective, 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one exhibits notable stability under standard conditions, with a melting point and solubility profile that facilitate its use in various synthetic protocols. Its ketone functional group allows for further derivatization, enabling the creation of diverse analogs with tailored properties. This adaptability is particularly relevant in the context of high-throughput screening and combinatorial chemistry, where rapid access to structurally diverse compounds is essential.

The market for 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one is expanding, fueled by demand from pharmaceutical and biotechnology companies. As the industry shifts toward fragment-based drug design and AI-driven molecular discovery, this compound’s utility as a scaffold is expected to grow. Recent trends also highlight its potential in green chemistry applications, where its efficient synthesis and minimal environmental impact align with global sustainability goals. Suppliers and manufacturers are increasingly optimizing production processes to meet the rising demand while ensuring cost-effectiveness and scalability.

In summary, 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one (CAS No. 126571-48-0) stands out as a multifaceted compound with broad applications in drug development, materials science, and sustainable technologies. Its unique structural features and reactivity make it a valuable asset for researchers and industries alike. As scientific advancements continue to unfold, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and technology.

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